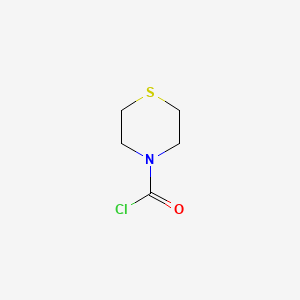

Thiomorpholine-4-carbonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

thiomorpholine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQGGQTWPPNNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Thiomorpholine Derived Scaffolds in Advanced Chemical Research

The thiomorpholine (B91149) moiety, a six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This designation is due to its frequent appearance in a wide range of biologically active compounds. The presence of the thiomorpholine ring can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net

Thiomorpholine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including:

Anticancer researchgate.net

Antitubercular jchemrev.comjchemrev.comresearchgate.net

Antimicrobial researchgate.netfortunejournals.com

Antimalarial jchemrev.comfortunejournals.com

Antioxidant jchemrev.comnih.gov

Hypolipidemic (cholesterol-lowering) jchemrev.comnih.gov

Anti-inflammatory researchgate.net

Analgesic researchgate.net

The unique properties of the thiomorpholine ring, such as its high water solubility, weak basicity, and electron-donating capabilities, make it a valuable component in the design of new therapeutic agents. researchgate.net For instance, the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis, features a thiomorpholine scaffold. acs.org The development of synthetic routes to various thiomorpholine-containing molecules is an active area of research, driven by the potential to discover novel drugs and other functional materials. jchemrev.comresearchgate.netacs.org

An Overview of Carbonyl Chlorides As Versatile Synthetic Intermediates

Carbonyl chlorides, also known as acyl chlorides, are a class of highly reactive organic compounds characterized by a -COCl functional group. ebsco.comwikipedia.org This high reactivity makes them exceptionally useful as intermediates in organic synthesis, allowing for the efficient construction of more complex molecules. ebsco.comiitk.ac.infiveable.menumberanalytics.com They are typically prepared from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com

The primary utility of carbonyl chlorides lies in their role as powerful acylating agents, meaning they can readily introduce an acyl group (R-C=O) into another molecule. iitk.ac.in This is accomplished through a type of reaction known as nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. numberanalytics.comnumberanalytics.com

Common transformations involving carbonyl chlorides include:

Formation of Esters: Reaction with alcohols. ebsco.comsavemyexams.comsavemyexams.com

Formation of Amides: Reaction with ammonia (B1221849) or amines. ebsco.comiitk.ac.insavemyexams.comsavemyexams.com

Formation of Anhydrides: Reaction with carboxylates. wikipedia.orgorganicchemistrytutor.com

Friedel-Crafts Acylation: Reaction with aromatic compounds to form ketones. ebsco.comiitk.ac.in

The reactivity of carbonyl chlorides is greater than that of other carboxylic acid derivatives like esters and amides, making them the preferred reagent for many acylation reactions. wikipedia.orgfiveable.me This versatility has cemented their importance in the synthesis of a wide array of products, from pharmaceuticals and agrochemicals to polymers. iitk.ac.innumberanalytics.com

Scope and Academic Relevance of Research on Thiomorpholine 4 Carbonyl Chloride

Direct Synthetic Routes to this compound

The most direct method for the synthesis of this compound involves the reaction of thiomorpholine with a phosgenating agent. This approach is analogous to the synthesis of similar carbamoyl (B1232498) chlorides, such as 4-morpholinecarbonyl chloride. In a typical procedure, thiomorpholine is reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) in an inert solvent.

A common strategy involves first converting thiomorpholine to its hydrochloride salt by treating it with hydrochloric acid. This salt is then reacted with phosgene in an inert liquid medium, such as toluene (B28343) or xylene, at elevated temperatures, typically between 50°C and 150°C. chemicalbook.comgoogle.com This method offers high purity and yield. google.com Alternatively, the reaction can be carried out using triphosgene in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758) at cooler temperatures, for instance, from 0°C to room temperature. chemicalbook.com

These direct methods provide an efficient pathway to this compound, which is a crucial reagent in the synthesis of various biologically active molecules. For instance, it is used in the formation of complex quinoline derivatives with potential therapeutic applications.

Precursor Chemistry for the Thiomorpholine Core in Carbonyl Chloride Synthesis

The synthesis of this compound is fundamentally dependent on the availability of the thiomorpholine heterocyclic core. Several innovative methods have been developed to construct this six-membered ring system from various precursors.

Telescoped Photochemical Thiol-Ene/Cyclization Sequences

A notable and modern approach to thiomorpholine synthesis is a two-step telescoped sequence that begins with a photochemical thiol-ene reaction. scialert.net This continuous flow process utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as inexpensive starting materials. scialert.netnih.govresearchgate.netnajah.edu The key step is the photochemical reaction, which can be performed under highly concentrated conditions (e.g., 4 M) with a small amount of a photocatalyst like 9-fluorenone (B1672902) (0.1–0.5 mol %). scialert.net This reaction quantitatively yields the half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. scialert.net

| Starting Materials | Catalyst/Base | Key Intermediate | Product | Yield (NMR) |

| Cysteamine hydrochloride, Vinyl chloride | 9-Fluorenone, DIPEA | 2-(2-chloroethylthio)ethylamine hydrochloride | Thiomorpholine | 84% scialert.net |

Amine-Mediated Ring Closure Strategies

Ring closure strategies are central to the formation of the thiomorpholine ring. One such strategy involves the intramolecular cyclization of haloalkoxy amines. This can be achieved through the S(N)2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid, followed by a base-mediated ring closure. thieme-connect.com This method provides a regio- and stereoselective route to substituted morpholines and can be adapted for thiomorpholine synthesis. thieme-connect.com

Another amine-mediated approach involves the reaction of secondary amines with thiosalicylaldehydes, catalyzed by acetic acid, to produce ring-fused N,S-acetals in a redox-neutral manner. tandfonline.com This process proceeds through the formation of an iminium ion, followed by a 1,5-hydride transfer and subsequent ring closure. tandfonline.com These strategies highlight the versatility of amine chemistry in constructing heterocyclic systems like thiomorpholine.

Transformation of Diethanolamine (B148213) and Other Precursors

Classic and cost-effective methods for thiomorpholine synthesis often start from readily available precursors like diethanolamine. One established route involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized by treatment with sodium sulfide (B99878). scialert.net A patented method details a process where diethanolamine is first reacted with methanesulfonyl chloride in the presence of triethylamine to form an acylation product. This intermediate then undergoes a ring-closure reaction with sodium sulfide to yield a cyclized product, which upon hydrolysis with hydrobromic acid, gives thiomorpholine. jchemrev.com

Other precursors for the thiomorpholine ring include:

Ethyl mercaptoacetate (B1236969) and aziridine: These react to form thiomorpholin-3-one, which can be reduced to thiomorpholine using a reducing agent like lithium aluminum hydride (LiAlH4). scialert.net

2-Mercaptoethanol and aziridine: This reaction leads to an intermediate that is converted to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized with a base like triethylamine to produce thiomorpholine. scialert.net

| Precursor(s) | Reagents | Key Intermediate(s) | Product |

| Diethanolamine | 1. Methanesulfonyl chloride, Triethylamine 2. Sodium sulfide 3. Hydrobromic acid | Acylation product, Cyclized product | Thiomorpholine jchemrev.com |

| Ethyl mercaptoacetate, Aziridine | LiAlH4 | Thiomorpholin-3-one | Thiomorpholine scialert.net |

| 2-Mercaptoethanol, Aziridine | Triethylamine | 2-(2-chloroethylthio)ethylamine hydrochloride | Thiomorpholine scialert.net |

Formation of Oxidized Thiomorpholine-4-carbonyl Derivatives (e.g., this compound 1,1-dioxide)

The synthesis of oxidized derivatives, such as this compound 1,1-dioxide, introduces a sulfone group into the thiomorpholine ring, a common moiety in pharmacologically active compounds. tandfonline.comchemdad.com The synthesis of this derivative is typically a two-step process. First, the thiomorpholine ring is oxidized to thiomorpholine 1,1-dioxide. This oxidation can be achieved using various oxidizing agents. For instance, thiomorpholine can be oxidized by cytochrome P450, which results in the sulfoxide (B87167) of thiomorpholine. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or 3-chloroperbenzoic acid (m-CPBA) are used to achieve the dioxide form. The synthesis of N-substituted thiomorpholine 1,1-dioxides can also be accomplished through a double Michael addition of aromatic amines to divinyl sulfone, catalyzed by boric acid and glycerol (B35011) in water. researchgate.net

Once thiomorpholine 1,1-dioxide is obtained, it can be reacted with a phosgenating agent, following a similar procedure as the direct synthesis of this compound, to yield this compound 1,1-dioxide. biosynth.comsigmaaldrich.comresearchgate.net This oxidized derivative is a valuable building block for creating more complex molecules with potential therapeutic properties, including anticancer agents.

Green Chemistry Approaches in the Synthesis of this compound Precursors

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the synthesis of thiomorpholine precursors, several green chemistry approaches have been explored.

The use of continuous flow chemistry , as seen in the telescoped photochemical thiol-ene/cyclization sequence, is a prime example of a greener approach. scialert.netnih.gov This method offers several advantages over traditional batch processes, including enhanced safety by minimizing the volume of hazardous materials at any given time, precise control over reaction parameters leading to higher yields and selectivity, and easier scalability.

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of heterocyclic compounds. sigmaaldrich.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer side products. Furthermore, it often allows for the use of more environmentally benign solvents, such as water, aligning with the principles of green chemistry. sigmaaldrich.com

The use of water as a solvent and catalysts like boric acid/glycerol for the double Michael addition to form thiomorpholine 1,1-dioxides also represents a green synthetic route. researchgate.net These methods avoid the use of volatile organic solvents and often simplify product purification, reducing waste generation. researchgate.net

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The core reactivity of this compound lies in nucleophilic acyl substitution. libretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride leaving group. libretexts.org This two-step process, known as the addition-elimination mechanism, is characteristic of acyl derivatives and allows for the introduction of various functional groups onto the thiomorpholine scaffold. libretexts.orgmasterorganicchemistry.com

Reaction with Amines for Amide and Urea (B33335) Formation

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N-substituted thiomorpholine-4-carboxamides and ureas. youtube.comvanderbilt.edu The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com The subsequent loss of a chloride ion and a proton results in the formation of a stable amide or urea linkage. youtube.com

The synthesis of ureas, in particular, highlights the utility of this reaction. Unsymmetrical ureas can be readily prepared by reacting this compound with one amine, followed by the introduction of a second, different amine. st-andrews.ac.ukorganic-chemistry.org This stepwise approach offers a high degree of control over the final product structure. The general reactivity of acyl chlorides with amines to form amides is a well-established transformation in organic chemistry. vanderbilt.edu

| Amine 1 | Amine 2 | Resulting Urea Derivative |

|---|---|---|

| Thiomorpholine | Aniline (B41778) | 1-(Thiomorpholine-4-carbonyl)-3-phenylurea |

| Thiomorpholine | Benzylamine | 1-Benzyl-3-(thiomorpholine-4-carbonyl)urea |

Reaction with Alcohols and Phenols for Carbamate (B1207046) and Ester Formation

This compound readily reacts with alcohols and phenols to furnish the corresponding carbamates and esters. savemyexams.comchemguide.co.uk The oxygen atom of the hydroxyl group in alcohols and phenols acts as the nucleophile, attacking the carbonyl carbon. savemyexams.comksu.edu.sa In the case of phenols, the reaction may require the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. savemyexams.com The formation of esters from acyl chlorides and alcohols is a vigorous reaction that proceeds to completion. savemyexams.com

The synthesis of carbamates through this route is a valuable transformation, as carbamates are important functional groups in many biologically active molecules and polymers. organic-chemistry.orgpsu.edunih.govresearchgate.net The reaction provides a direct and efficient method for introducing the thiomorpholine-4-carboxamide (B3354567) moiety onto an alcohol or phenol.

| Alcohol/Phenol | Resulting Carbamate/Ester |

|---|---|

| Methanol | Methyl thiomorpholine-4-carboxylate |

| Phenol | Phenyl thiomorpholine-4-carboxylate |

| Ethanol | Ethyl thiomorpholine-4-carboxylate |

Reaction with Other Nucleophiles (e.g., thiols, anilines)

Beyond amines, alcohols, and phenols, this compound reacts with a variety of other nucleophiles. Thiols, for instance, can react in a similar fashion to alcohols to form thiocarbamates. conicet.gov.ar The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. beilstein-journals.org

Anilines, which are aromatic amines, also readily participate in nucleophilic acyl substitution reactions with this compound to form the corresponding urea derivatives. nih.govresearchgate.net The nucleophilicity of the aniline nitrogen drives the reaction forward.

Investigation of Reaction Pathways and Intermediates

Understanding the reaction pathways and intermediates involved in the reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Influence of Catalytic Systems on Reaction Kinetics

The kinetics of nucleophilic acyl substitution reactions of this compound can be significantly influenced by the presence of catalysts. For instance, in reactions with less reactive nucleophiles, a base catalyst is often employed to enhance the nucleophilicity of the attacking species. savemyexams.com

In the context of related acyl chloride reactions, various catalytic systems have been explored to accelerate reaction rates and improve yields. These include both metal-based catalysts, such as palladium complexes for cross-coupling reactions, and organocatalysts. nih.govmdpi.com While specific kinetic studies on this compound are not extensively detailed in the provided results, the general principles of catalysis in nucleophilic acyl substitution are applicable. researchgate.netresearchgate.net For example, in the synthesis of certain quinolines, transition metal ions have been shown to affect the reaction kinetics. rsc.org Furthermore, catalytic hydrogenation can be used to reduce the carbonyl group in acid chlorides, though this proceeds through a different mechanistic pathway. libretexts.org

Chemoselectivity and Regioselectivity in Reactions Involving the Carbonyl Chloride Moiety

The reactivity of this compound is dominated by the highly electrophilic carbonyl chloride group. This functional group acts as a potent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The chemoselectivity of these reactions is governed by the inherent reactivity of the nucleophiles present and the electrophilicity of the carbonyl carbon.

In a molecule with multiple potential nucleophilic sites, this compound will preferentially react with the most nucleophilic center. oxfordsciencetrove.com Generally, strong nucleophiles such as primary and secondary amines, thiols, and alcohols will react readily, while weaker nucleophiles may require harsher conditions or fail to react altogether. For instance, in the presence of both an amine and an alcohol, the more nucleophilic amine will typically be acylated selectively. This high reactivity makes it a common reagent for the introduction of the thiomorpholine-4-carbonyl moiety onto a substrate. A typical example is the acylation of a secondary amine, such as the piperidine (B6355638) nitrogen, to form the corresponding carbamide. vulcanchem.com

The regioselectivity of the reaction is typically straightforward, with the nucleophile attacking the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. The thiomorpholine ring itself is generally stable under these conditions and does not participate in the reaction, acting as a structural scaffold. The reaction proceeds via a standard nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the acylated product. The presence of a base is often required to neutralize the hydrochloric acid byproduct that is generated. cymitquimica.com

Table 1: Chemoselective Reactions of this compound with Various Nucleophiles

| Nucleophile | Substrate Example | Product Type | Reaction Conditions |

| Secondary Amine | Piperidine vulcanchem.com | Carbamoylpiperidine | Base (e.g., TEA, DIEA) in an aprotic solvent (e.g., DCM) |

| Primary Amine | Aniline | N-phenylthiomorpholine-4-carboxamide | Aprotic solvent, often with a non-nucleophilic base |

| Alcohol | Methanol | Methyl 4-thiomorpholinecarboxylate | Base to scavenge HCl, mild conditions |

| Thiol | Ethanethiol | S-ethyl thiomorpholine-4-carbothioate | Base catalysis, often in polar aprotic solvent |

Radical Reaction Pathways and Their Mechanisms

Beyond its role in classical nucleophilic acyl substitution, this compound can be utilized as a precursor for the generation of carbamoyl radicals under specific conditions. These radical species are valuable intermediates in organic synthesis, enabling unique carbon-carbon and carbon-heteroatom bond formations.

Recent studies have demonstrated that this compound can engage in photochemical radical reactions. tdx.catrsc.org The mechanism for generating the carbamoyl radical is not a direct homolytic cleavage of the C-Cl bond. Instead, it often involves the conversion of the carbonyl chloride into a more photochemically active intermediate. For example, it can be reacted with a dithiocarbamate (B8719985) or xanthate salt to form a carbamoyldithiocarbamate or acyl xanthate, respectively. rsc.org

These intermediates can then be activated by visible light in the presence of a photocatalyst. The photocatalyst, upon excitation, can initiate a single electron transfer (SET) process, leading to the fragmentation of the intermediate and the generation of the desired thiomorpholine-4-carbonyl radical (a carbamoyl radical). chemrxiv.org This radical can then participate in subsequent reactions, such as addition to electron-deficient alkenes, to form new chemical bonds. tdx.catrsc.org

Table 2: Mechanistic Steps in Photochemical Radical Generation from this compound Derivatives

| Step | Description | Key Intermediates / Species |

| 1. Precursor Formation | This compound is converted to a photochemically active derivative. | Carbamoyldithiocarbamate, Acyl Xanthate rsc.org |

| 2. Initiation | A photocatalyst absorbs light and initiates a Single Electron Transfer (SET) to or from the precursor, causing fragmentation. | Excited photocatalyst, Carbamoyl radical (Thiomorpholine-4-carbonyl radical) tdx.catchemrxiv.org |

| 3. Propagation | The generated carbamoyl radical adds to a radical acceptor, such as an alkene, to form a new radical species which continues the chain. | Radical adduct with substrate tdx.catrutgers.edu |

| 4. Termination | Two radical species combine or disproportionate to end the chain reaction. | Dimerized products, non-radical species nptel.ac.in |

Applications of Thiomorpholine 4 Carbonyl Chloride in Complex Molecule Construction

Derivatization of Thiomorpholine (B91149) Scaffolds via Carbonyl Chloride Reactivity

The carbonyl chloride functional group is a highly reactive acylating agent, making it an ideal handle for the derivatization of the thiomorpholine nitrogen. This reactivity is harnessed to construct more elaborate molecules built upon the thiomorpholine core, including carboxamides, complex heterocycles, and spirocyclic systems.

The most direct application of thiomorpholine-4-carbonyl chloride is its reaction with primary and secondary amines to form substituted thiomorpholine-4-carboxamides. This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. This method provides a straightforward and high-yielding route to a diverse library of N-substituted thiomorpholine-4-carboxamides. The thiomorpholine moiety often imparts favorable physicochemical properties, such as increased lipophilicity compared to its morpholine (B109124) analog mdpi.com.

Table 1: Representative Synthesis of Thiomorpholine-4-carboxamides

| Amine Reactant | Product | Typical Base |

| Aniline (B41778) | N-phenylthiomorpholine-4-carboxamide | Triethylamine |

| Benzylamine | N-benzylthiomorpholine-4-carboxamide | Pyridine |

| Piperidine (B6355638) | (Piperidin-1-yl)(thiomorpholino)methanone | DIPEA |

| Glycine methyl ester | Methyl 2-(thiomorpholine-4-carboxamido)acetate | Triethylamine |

Beyond simple amides, this compound is instrumental in building more complex heterocyclic frameworks. The thiomorpholine-4-carboxamide (B3354567) linkage can serve as a precursor to further cyclization reactions. For instance, by reacting this compound with a bifunctional nucleophile, such as an amino alcohol or an ortho-phenylenediamine, an intermediate is formed that can undergo subsequent intramolecular condensation to generate a new heterocyclic ring. This strategy effectively merges the thiomorpholine scaffold with other important heterocyclic systems, such as oxazolines, benzimidazoles, or quinazolinones, creating molecules of significant structural complexity.

A representative synthetic approach involves the initial acylation of a molecule containing both a nucleophilic amine and a second functional group. The resulting thiomorpholine-4-carboxamide can then be induced to cyclize, often through dehydration or another condensation reaction, to yield the final fused or linked heterocyclic product.

The construction of spirocyclic systems—molecules containing two rings connected by a single common atom—is a significant challenge in organic synthesis. This compound can be envisioned as a key reagent in strategies aimed at building spirocyclic architectures containing a thiomorpholine ring. While specific examples in the literature are sparse, a plausible strategy involves the reaction of the carbonyl chloride with a substrate containing two nucleophilic groups tethered to a single carbon atom. Subsequent intramolecular reactions could then form the spirocyclic junction. Methods for preparing spiro-heterocycles often involve multicomponent tandem reactions or cycloadditions researchgate.net. A strategy utilizing this compound would involve forming a key amide bond that facilitates a ring-closing step to create the spiro center.

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product containing parts of all components, are highly valued for their efficiency and ability to generate molecular diversity baranlab.org. The parent amine, thiomorpholine, is an excellent building block for use in isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product nih.gov. Thiomorpholine can serve as the amine component. In this process, the thiomorpholine first condenses with the aldehyde or ketone to form an iminium ion, which is then attacked by the isocyanide and the carboxylate anion, ultimately rearranging to the stable bis-amide product.

The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide organic-chemistry.org. While this reaction does not directly use an amine, related MCRs can incorporate thiomorpholine to achieve similar levels of molecular complexity. The use of scaffolds like thiomorpholine in MCRs is a powerful tool for rapidly generating libraries of complex molecules for drug discovery and material science.

Table 2: Thiomorpholine as the Amine Component in a Representative Ugi Reaction

| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component |

| Thiomorpholine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide |

Functionalization of Aromatic and Heteroaromatic Systems

This compound is a valuable reagent for attaching the thiomorpholine moiety to aromatic and heteroaromatic rings. This can be achieved primarily through two distinct pathways: electrophilic aromatic substitution (Friedel-Crafts acylation) or by leveraging the reactivity of the parent amine in nucleophilic aromatic substitution.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings nih.gov. In this reaction, this compound acts as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.orglibretexts.org. The Lewis acid coordinates to the carbonyl oxygen, activating the carbonyl carbon towards electrophilic attack by an electron-rich aromatic ring like benzene, toluene (B28343), or anisole. This reaction produces an aryl thiomorpholinyl ketone, directly linking the scaffold to the aromatic system. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated, preventing over-acylation organic-chemistry.org.

Alternatively, the thiomorpholine ring can be introduced onto an electron-deficient aromatic system via nucleophilic aromatic substitution (SₙAr) . In this approach, the parent amine, thiomorpholine, acts as a nucleophile, displacing a suitable leaving group (such as a halide) from an activated aromatic ring (e.g., one bearing a nitro group) mdpi.comresearchgate.net. The resulting N-aryl thiomorpholine can then be further functionalized if needed. For example, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) is readily achieved by reacting thiomorpholine with 4-fluoronitrobenzene mdpi.comresearchgate.net.

Table 3: Methods for Attaching Thiomorpholine to Aromatic Rings

| Reaction Type | Reagents | Aromatic Substrate Example | Product Type |

| Friedel-Crafts Acylation | This compound, AlCl₃ | Anisole | Aryl thiomorpholinyl ketone |

| Nucleophilic Aromatic Substitution (SₙAr) | Thiomorpholine, Base | 4-Fluoronitrobenzene | N-Aryl thiomorpholine |

Development of Novel Linkers and Bridging Units in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The structural features of molecules derived from this compound make them attractive candidates for the construction of novel supramolecular architectures.

When converted to a secondary carboxamide (R-NH-C(=O)-thiomorpholine), the resulting functional group is an excellent hydrogen bond donor (the N-H) and acceptor (the C=O). This directional and predictable hydrogen-bonding capability is a cornerstone of molecular recognition and self-assembly. The relatively rigid chair-like conformation of the thiomorpholine ring provides a defined geometric scaffold. By attaching two such carboxamide units to a central aromatic core, a "molecular clip" or tweezer could be designed for guest recognition. Furthermore, incorporating this moiety into larger molecules can provide bridging units or linkers for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the thiomorpholine unit could influence pore size and chemical environment. The amide linkage is known for its robustness and defined geometry, making it a reliable component in the design of complex, ordered molecular assemblies.

Despite a comprehensive search of scientific literature, no specific examples or detailed research findings directly linking This compound to its utilization in transposition strategies for carbon framework construction could be located. Transposition reactions are a recognized class of chemical transformations for rearranging carbon skeletons in the synthesis of complex molecules. These reactions often involve the migration of a functional group to a different position within a molecule, leading to a new carbon framework.

Methodologies such as taylorandfrancis.comuchicago.edu-acyl migrations, ring expansions, and other skeletal rearrangements are powerful tools in organic synthesis. These strategies can provide efficient routes to valuable molecular architectures that might otherwise be difficult to access.

However, the available scientific literature does not currently document the specific application of the this compound moiety as a participating or directing group in such transposition reactions for the primary purpose of constructing new carbon frameworks. Research in this area appears to be focused on other applications of thiomorpholine-containing compounds, primarily within medicinal chemistry. Therefore, a detailed discussion, including data tables and specific research findings on the use of this compound in transposition strategies for carbon framework construction, cannot be provided at this time due to a lack of published data on the subject.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the energetic profiling of transition states. nih.gov Such calculations can predict reaction pathways, estimate activation energies, and explain observed product distributions. nih.gove3s-conferences.org

In the study of heterocyclic systems related to thiomorpholine (B91149), Density Functional Theory (DFT) is a commonly employed method. For instance, calculations at the M06-2X/6-31+G(d,p) level of theory have been used to perform frequency calculations on optimized structures to confirm them as true minima on the potential energy surface. mdpi.com The ability to compute transition state energies allows researchers to compare different potential reaction pathways. e3s-conferences.org For example, in cyclization reactions, calculations can reveal why a specific stereoisomer is the dominant product by comparing the energy barriers of the various chair-like and boat-like transition states leading to each isomer. e3s-conferences.org

The mechanism of diastereomer interconversion in N-aryl-substituted thiomorpholine-3,5-diones, which are structurally related to thiomorpholine-4-carbonyl chloride, has been proposed based on quantum chemical calculations. researchgate.net These computational approaches are vital for predicting unknown reactions and designing new synthetic methodologies by providing a virtual testing ground before undertaking extensive laboratory work. nih.gov

Table 1: Application of Quantum Chemical Calculations in Reaction Analysis

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of reaction pathways and transition states | Prediction of reaction outcomes, understanding stereoselectivity by comparing energy barriers. | nih.gove3s-conferences.org |

| Quantum Chemical Calculations | Elucidation of diastereomer interconversion mechanisms | Proposed mechanisms for conformational changes and racemization processes. | researchgate.net |

| Transition State Calculations | Determination of thermodynamic parameters for cyclization | Elucidation of cyclization mechanisms and rationale for product formation. | e3s-conferences.org |

Conformational Analysis and Stereochemical Insights (e.g., Atropisomerism of Derivatives)

The three-dimensional structure and conformational flexibility of thiomorpholine derivatives are key determinants of their chemical and biological properties. The thiomorpholine ring itself typically adopts a chair conformation to minimize steric interactions. smolecule.com

A significant area of investigation for derivatives is atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. unibo.it In N-aryl substituted thiomorpholine-3,5-diones, stable atropisomers can be detected at room temperature. researchgate.net The dynamic stereochemistry of these compounds has been studied using variable-temperature NMR spectroscopy, with quantum chemical calculations providing estimates for the energy barriers of interconversion. researchgate.net For ortho-substituted N-aryl thiomorpholine-3,5-diones, restricted rotation about the N-aryl bond was observed, with a determined energy barrier (ΔG‡) on the order of 86 kJ/mol. researchgate.net This hindered rotation is a direct result of steric hindrance between the ortho-substituents on the aryl ring and the thiomorpholine moiety. researchgate.netresearchgate.net In contrast, meta- and para-substituted derivatives exhibit free rotation around this bond. researchgate.net

Table 2: Energy Barriers for Atropisomeric Interconversion

| Compound Type | Phenomenon | Method of Determination | Energy Barrier (ΔG‡) | Reference |

|---|---|---|---|---|

| Ortho-substituted N-aryl thiomorpholine-3,5-diones | Restricted rotation about the N-aryl bond (Atropisomerism) | Temperature-dependent NMR and Quantum Chemical Calculations | ~86 kJ/mol | researchgate.net |

Electronic Structure Calculations of the Thiomorpholine-4-carbonyl Moiety

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are used to determine key electronic parameters. nih.gov

For molecules containing a carbonyl moiety, calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org The energy and localization of these frontier orbitals are crucial for predicting reactivity. The LUMO of a carbonyl group, for instance, is typically localized on the carbonyl carbon and oxygen, indicating the site for nucleophilic attack. academie-sciences.fr

Calculations of the molecular electrostatic potential (MEP) map the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the thiomorpholine-4-carbonyl moiety, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor and thus susceptible to nucleophilic attack. Furthermore, the calculated energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule; a large energy gap suggests high stability. researchgate.net For example, a theoretical energy gap of 3.98 eV calculated for a related benzoylthiourea (B1224501) derivative suggests that the molecule is stable yet chemically reactive. researchgate.net

Table 3: Electronic Properties from Computational Calculations

| Property | Computational Method | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energies | DFT (e.g., M06-2x, B3LYP) | Indicates chemical reactivity and stability; identifies sites for electronic transitions. | nih.govbeilstein-journals.org |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying nucleophilic and electrophilic centers. | nih.gov |

| NBO Charges | Natural Bond Orbital Analysis | Quantifies the charge on each atom, providing insight into bonding and reactivity. | beilstein-journals.org |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact and react. These models are particularly useful for understanding the reactivity of the carbonyl chloride group and for predicting how thiomorpholine-4-carbonyl derivatives might interact with biological targets. nih.gov

Computational studies on the nucleophilic addition to carbonyl groups have provided a deep understanding of facial selectivity. academie-sciences.fr Models can calculate the energy profiles for a nucleophile approaching the carbonyl carbon from different faces (e.g., axial vs. equatorial attack in cyclic systems). These calculations often show that small energy differences (less than 1 kcal/mol) between transition states can correctly predict the observed major diastereoisomer. academie-sciences.fr Factors influencing this selectivity include steric strain and hyperconjugation effects. academie-sciences.fr

In the context of drug discovery, molecular docking is a key modeling technique. researchgate.netnih.gov For example, a derivative containing a 4-(thiomorpholine-4-carbonyl)benzoic acid moiety was studied using docking to understand its binding mode in the active site of the DprE1 enzyme from Mycobacterium tuberculosis. nih.gov The modeling revealed hydrogen-bonding interactions consistent with those of known inhibitors, providing a structural basis for its observed activity. nih.gov Such modeling of reactivity and selectivity is crucial for the rational design of new molecules with specific chemical or biological functions. nih.gov

Integration of Thiomorpholine 4 Carbonyl Chloride in Advanced Materials and Polymer Chemistry

Design and Synthesis of Thiomorpholine-Containing Monomers

The synthesis of monomers is the foundational step in creating functional polymers. While various thiomorpholine-containing monomers exist, such as N-acryloyl thiomorpholine (B91149) (NAT) and ethylthiomorpholine methacrylate (B99206) (THMA), thiomorpholine-4-carbonyl chloride provides a distinct synthetic route to introduce the thiomorpholine group into a polymerizable structure. researchgate.netmdpi.com As a reactive acyl chloride, it readily participates in reactions with nucleophiles, a common strategy in monomer synthesis. google.comucl.ac.uk

A viable synthetic design involves the reaction of this compound with a molecule that possesses both a nucleophilic group (e.g., a hydroxyl or amine) and a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group). For instance, reacting this compound with an alcohol like 2-hydroxyethyl methacrylate (HEMA) in the presence of a non-nucleophilic base would yield a monomer featuring a carbamate (B1207046) linkage. This reaction connects the thiomorpholine ring to a polymerizable methacrylate group, creating a monomer suitable for free-radical polymerization. This method is analogous to syntheses that use other acyl chlorides, such as methacryloyl chloride, to create functional monomers from alcohols. google.comnih.gov Such monomers can be designed to contain specific functionalities for targeted applications.

Polymerization Reactions Involving Carbonyl Chloride Functionality

The carbonyl chloride group of this compound is not only useful for monomer synthesis but can also directly participate in polymerization reactions, specifically in step-growth polycondensations. In this approach, a bifunctional monomer or a combination of two different bifunctional monomers react to build the polymer chain.

For example, a molecule containing two this compound units could be synthesized to serve as a diacyl chloride monomer. This monomer could then react with a diamine or a diol in a polycondensation reaction to form polyureas or polyurethanes, respectively. researchgate.net This process is a well-established method for producing high-performance polymers. The reaction proceeds via the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride, eliminating hydrogen chloride and forming a stable amide (urea) or ester (urethane) linkage in the polymer backbone. This method is analogous to interfacial polymerization processes where diacyl chlorides, such as 2,4-hexadiyne-1,6-dioyl chloride, are reacted with diamines to produce polyamides. rdd.edu.iq The incorporation of the thiomorpholine moiety via this route would imbue the resulting polyurethane or polyurea with the specific chemical properties of the heterocycle.

Multi-component polymerizations (MCPs) represent an advanced and efficient strategy for constructing complex and functional polymers from three or more distinct monomers in a single process. nsf.govnih.gov These reactions are prized for their high step-economy and ability to generate diverse polymer libraries. Carbonyl chlorides are valuable reactants in certain MCPs designed to produce π-conjugated polymers, which are materials with important electronic and optical properties. nsf.govrsc.org

One established MCP for conjugated polymers is the Sonogashira coupling of a di(acid chloride) with a diyne, which can be followed by in-situ modification to create complex heterocyclic structures in the polymer backbone. nsf.gov While specific examples using this compound in this context are not prevalent, its structure is suitable for such reactions. A bifunctional monomer derived from it could be integrated into a one-pot, multi-component sequential polymerization. For instance, it could participate in a palladium-catalyzed polymerization with diynes and other reactants. nsf.govnih.gov The inclusion of the thiomorpholine unit would offer a site for post-polymerization modification (e.g., oxidation of the sulfur atom) or could be used to enhance the solubility and processability of the resulting rigid conjugated polymer. nsf.gov

Preparation of Stimuli-Responsive Polymers with Thiomorpholine Oxide Segments

A key area in advanced materials is the development of "smart" polymers that respond to external stimuli such as pH or temperature. The thiomorpholine moiety is particularly useful here, as its sulfur atom can be oxidized to a sulfoxide (B87167) (S=O), drastically altering the polymer's properties. mdpi.com This transformation converts a relatively hydrophobic thiomorpholine-containing polymer into a highly hydrophilic and stimuli-responsive material. researchgate.netmdpi.com

The synthesis of these polymers typically involves two main stages. First, a thiomorpholine-containing monomer, such as ethylthiomorpholine methacrylate (THMA), is synthesized and polymerized, often via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). mdpi.com Second, the resulting polymer undergoes a mild oxidation, commonly using hydrogen peroxide (H₂O₂), to convert the thioether in the thiomorpholine ring into a sulfoxide. mdpi.comnih.gov This creates a polymer with thiomorpholine oxide segments, such as poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA).

These polymers exhibit dual responsiveness. The tertiary amine within the thiomorpholine ring (pKa around 5.6) can be protonated in acidic conditions, making the polymer pH-responsive. mdpi.comCurrent time information in Bangalore, IN. Simultaneously, the hydrophilic sulfoxide group, in balance with the more hydrophobic parts of the polymer, imparts temperature sensitivity, leading to a Lower Critical Solution Temperature (LCST). Current time information in Bangalore, IN.

Engineering of Polymeric Scaffolds with Tunable Properties (e.g., Hydrophilicity, LCST behavior)

Polymeric scaffolds are crucial in biomedical engineering, providing structural support for tissue growth and platforms for drug delivery. organic-chemistry.org The ability to precisely tune the properties of these scaffolds is essential for their function. Polymers containing thiomorpholine oxide segments are excellent candidates for these applications due to their tunable physicochemical properties. mdpi.com

Research has shown that for PTHOXMA and its copolymers, the LCST is highly dependent on both pH and composition. In acidic environments (e.g., pH 4), the polymer chains are protonated and remain fully soluble across a wide temperature range, exhibiting no cloud point. Current time information in Bangalore, IN. However, at physiological or alkaline pH, a distinct, tunable LCST is observed. This dual-responsive behavior makes these materials highly suitable for engineering smart polymeric scaffolds that can respond to specific biological cues. Current time information in Bangalore, IN.google.com

Emerging Trends and Future Research Perspectives

Sustainable Synthesis of Thiomorpholine-4-carbonyl Chloride

Traditional syntheses of carbamoyl (B1232498) chlorides often rely on hazardous reagents like phosgene (B1210022) or its solid surrogate, triphosgene (B27547). nih.govgoogle.com The development of greener alternatives is a key research focus, with electrochemical methods and continuous flow processes emerging as promising strategies.

Electrochemical Methods: Electrosynthesis offers a path to generate reactive species under mild conditions, often avoiding harsh oxidants or reductants. While direct electrochemical synthesis of this compound is not yet widely reported, related transformations suggest its feasibility. For instance, electrochemical approaches have been successfully employed for the synthesis of morpholine (B109124) and other N/O-heterocycles, demonstrating the power of anodic oxidation in cyclization reactions. researchgate.net The electrochemical generation of a carbamoyl radical from the parent thiomorpholine (B91149) followed by trapping with a chlorine source could represent a future sustainable route.

Continuous Flow Processes: Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly when dealing with reactive intermediates like carbamoyl chlorides. beilstein-journals.orgresearchgate.net Flow reactors enhance heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts. researchgate.net The synthesis of various carbamoyl chlorides has been successfully adapted to flow systems, often utilizing triphosgene. nih.gov A key advantage is the ability to generate and immediately consume the reactive intermediate in a subsequent reaction step, which is ideal for the unstable nature of some carbamoyl chlorides. nih.govbeilstein-journals.org A telescoped continuous flow process, potentially involving a photochemical thiol-ene reaction to form the thiomorpholine ring followed by in-line carbonylation and chlorination, could offer a highly efficient and safe industrial-scale synthesis. acs.org

| Method | Key Advantages | Potential Application to this compound | Representative Research Findings |

| Electrochemical Synthesis | Mild reaction conditions, avoids hazardous reagents, high selectivity. | Anodic oxidation of thiomorpholine in the presence of a chlorine source. | Enables synthesis of saturated N/O-heterocycles in an undivided cell without additional oxidants or redox catalysts. researchgate.net |

| Continuous Flow Processes | Enhanced safety and control, improved heat/mass transfer, scalability, integration of reaction steps. | In situ generation from thiomorpholine and a phosgene equivalent (e.g., triphosgene) in a flow reactor, followed by immediate use. nih.govresearchgate.net | Flow synthesis of carbamoyl chlorides allows for short residence times, reducing decomposition and improving purity. nih.gov Telescoped photochemical synthesis of thiomorpholine has been demonstrated in continuous flow. acs.org |

Novel Catalytic Strategies for Derivatization Reactions

The derivatization of this compound is central to its application. Modern organometallic catalysis offers a powerful toolkit to move beyond traditional acylation reactions, enabling the construction of complex molecules through cross-coupling and other C-C and C-heteroatom bond-forming reactions.

Transition Metal Catalysis: Palladium and copper catalysts have been instrumental in expanding the reaction scope of carbamoyl chlorides. researchgate.netrsc.org

Palladium Catalysis: Palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful strategy for the trifunctionalization of aryl iodides, where a carbamoyl chloride can act as an acylating agent in complex cascade reactions. rsc.orgbohrium.com This methodology could be adapted to couple this compound with various substrates. Furthermore, palladium-catalyzed intramolecular cross-coupling of alkyne-tethered carbamoyl chlorides provides a stereoselective route to valuable heterocyclic scaffolds like 3-(chloromethylene)oxindoles, suggesting potential for similar intramolecular cyclizations involving the thiomorpholine moiety. researchgate.net

Copper Catalysis: Copper(I) iodide has been used to catalyze domino reactions involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an intramolecular acylation with a carbamoyl chloride. nih.gov This "interrupted click-acylation" strategy could be employed with derivatives of this compound to rapidly build complex, polycyclic systems.

Zinc Catalysis: Inexpensive and low-toxicity zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, proceeding under neutral conditions and tolerating a wide range of functional groups. nih.gov This offers a practical and chemoselective method for creating thiomorpholine-based carbamates.

| Catalytic System | Reaction Type | Potential Application | Key Features |

| Palladium/Norbornene | Carbamoylation/Annulation | Synthesis of polycyclic heteroaromatics containing the thiomorpholine-4-carbonyl moiety. | Enables C-H functionalization and cascade reactions, building molecular complexity efficiently. rsc.orgbohrium.com |

| Palladium(II) Chloride | Intramolecular Chloro-carbamoylation | Synthesis of novel spirocyclic or fused heterocyclic systems starting from alkyne-substituted thiomorpholines. | Stereoselective formation of C-C bonds via a proposed Pd(IV) intermediate. researchgate.net |

| Copper(I) Iodide | Domino Click-Acylation | One-pot synthesis of triazole-fused heterocycles incorporating the thiomorpholine structure. | Combines CuAAC with intramolecular acylation for rapid assembly of complex molecules. nih.gov |

| Zinc Chloride | Carbamate (B1207046) Synthesis | Efficient and chemoselective synthesis of thiomorpholine-4-carbamates from alcohols. | Inexpensive catalyst, mild conditions, high functional group tolerance. nih.gov |

Exploration of Underexplored Reactivity Modes and Synthetic Transformations

Beyond its role as a standard acylating agent, this compound possesses latent reactivity that remains largely untapped. Research is beginning to explore its participation in more unconventional transformations, including radical reactions and the generation of highly reactive intermediates.

The carbonyl chloride functional group can be a precursor for carbamoyl radicals under the right conditions, which could then participate in a variety of addition and cyclization reactions. researchgate.net Transition-metal catalysis can facilitate novel reaction pathways, such as annulations and C-H functionalizations, that construct complex molecular frameworks. researchgate.netrsc.org For example, the generation of highly unstable carbamoyllithium species from carbamoyl chlorides has been achieved in flow microreactors, opening the door to a range of subsequent nucleophilic reactions. beilstein-journals.org Applying such "flash chemistry" techniques to this compound could enable its use as a precursor to a thiomorpholinoyl anion, a powerful and otherwise inaccessible synthetic tool.

Another area of interest is its use in domino or cascade reactions, where a single catalytic event initiates a series of bond-forming transformations. nih.gov The development of such processes using this compound would allow for the rapid and atom-economical synthesis of intricate molecules from simple starting materials.

Integration into New Chemical Spaces for Material Science Innovations

The unique physicochemical properties of the thiomorpholine ring make it an attractive building block for advanced materials. The oxidized form, thiomorpholine oxide, is particularly interesting for creating stimuli-responsive polymers. mdpi.comresearchgate.net this compound serves as a key reactive handle for incorporating this functional moiety into polymer backbones.

Stimuli-Responsive Polymers: Polymers containing thiomorpholine oxide have been shown to exhibit dual pH and temperature responsiveness. mdpi.comresearchgate.net The tertiary amine within the ring can be protonated at acidic pH, altering the polymer's hydrophilicity and solubility. mdpi.com This property is highly desirable for "smart" materials in biomedical applications, such as drug delivery systems that release their payload in the acidic microenvironments of tumors or sites of inflammation. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone further tunes the hydrophilicity and biocompatibility of the resulting polymers. mdpi.comconsensus.app this compound is an ideal monomer precursor for reacting with hydroxyl-functionalized polymers or for copolymerization to create these advanced materials.

Organic Electronics: While less explored, the incorporation of sulfur- and nitrogen-containing heterocycles into organic electronic materials is a growing field. The specific electronic properties of the thiomorpholine scaffold could be harnessed in the design of novel organic light-emitting diodes (OLEDs) or other semiconductor applications. vulcanchem.com this compound provides a convenient point of attachment to conjugate the thiomorpholine unit to larger π-systems relevant to materials science.

Q & A

Q. What are the standard laboratory synthesis protocols for Thiomorpholine-4-carbonyl chloride?

this compound is typically synthesized via chlorination of thiomorpholine-4-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

- Reagent preparation : Anhydrous thiomorpholine-4-carboxylic acid dissolved in an inert solvent (e.g., dichloromethane).

- Chlorination : Addition of SOCl₂ dropwise under controlled temperature (40–60°C) to avoid side reactions.

- Purification : Removal of excess SOCl₂ and solvent under reduced pressure, followed by distillation or recrystallization . Note: Moisture must be excluded to prevent hydrolysis to the carboxylic acid.

Q. How is this compound used to introduce thiomorpholine groups into quinoline derivatives?

The compound reacts with amine-containing quinoline cores under basic conditions (e.g., triethylamine or pyridine) via nucleophilic acyl substitution. For example:

- Step 1 : Activation of the quinoline core (e.g., 4-aminoquinoline) in a polar aprotic solvent like DMF.

- Step 2 : Slow addition of this compound at 0–5°C to minimize side reactions.

- Step 3 : Stirring at room temperature for 12–24 hours, followed by aqueous workup and column chromatography .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of thiomorpholine protons (δ 2.8–3.5 ppm for S-CH₂) and carbonyl chloride (C=O at ~170 ppm).

- IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-S bond).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₅H₈ClNOS, exact mass: 165.99 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to nucleophile to ensure complete reaction.

- Temperature Control : Use cryogenic conditions (−10°C) for highly reactive substrates.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Workup : Employ phase-transfer catalysts (e.g., TBAB) for efficient separation in biphasic systems .

Q. What strategies address the instability of this compound during storage?

- Storage : Keep under inert gas (Ar/N₂) in amber glass vials at −20°C.

- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture.

- Quality Monitoring : Regularly test purity via TLC or GC-MS to detect hydrolysis products .

Q. How do computational methods predict the reactivity of this compound with biological targets?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., proteases) using software like AutoDock Vina.

- MD Simulations : Assess binding stability in aqueous environments over nanosecond timescales .

Q. What methodologies resolve contradictions in literature data on this compound’s reactivity?

- Cross-Validation : Replicate reported reactions under controlled conditions (e.g., anhydrous vs. ambient humidity).

- High-Throughput Screening : Test reaction variables (solvent, base, temperature) in parallel to identify optimal parameters.

- Authoritative Databases : Compare experimental results with PubChem/CAS data to verify structural assignments .

Q. How does the sulfur atom in this compound influence its reactivity compared to morpholine analogs?

- Electron-Withdrawing Effect : Sulfur’s lower electronegativity vs. oxygen reduces the carbonyl’s electrophilicity, slowing acylation.

- Steric Effects : Thiomorpholine’s larger van der Waals radius may hinder access to sterically crowded nucleophiles.

- Redox Activity : Sulfur enables unique reactivity (e.g., oxidation to sulfone derivatives) under oxidative conditions .

Q. What are the safety protocols for handling this compound in biological assays?

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.

- Neutralization : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal.

- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT) to establish safe working concentrations .

Q. How can this compound be used to develop fluorescent probes or PET tracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.